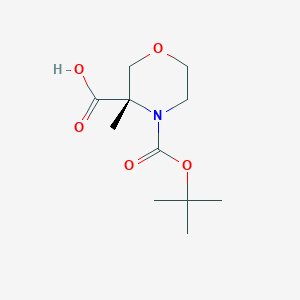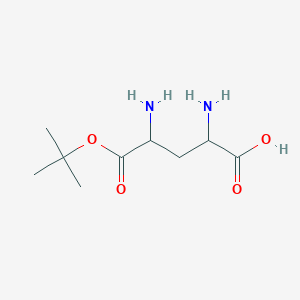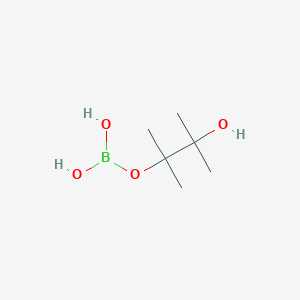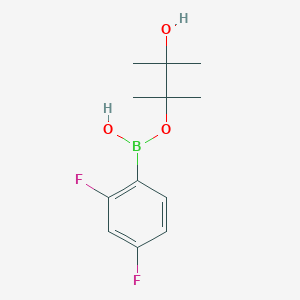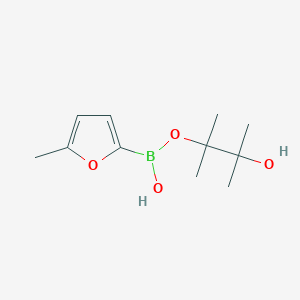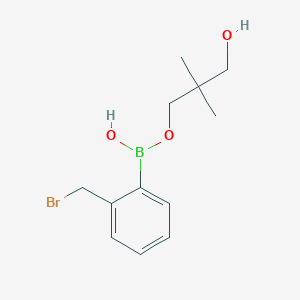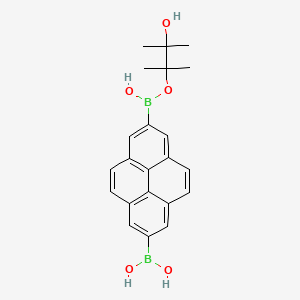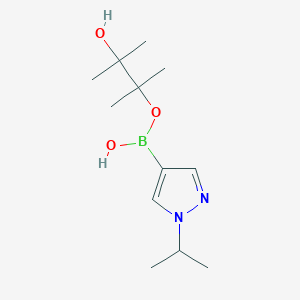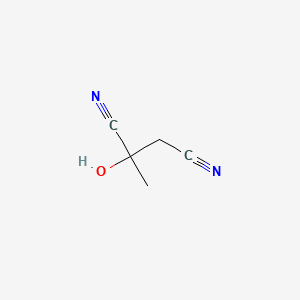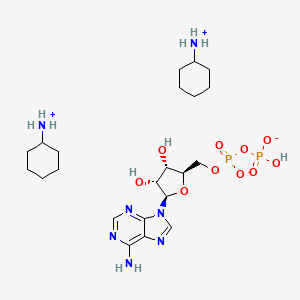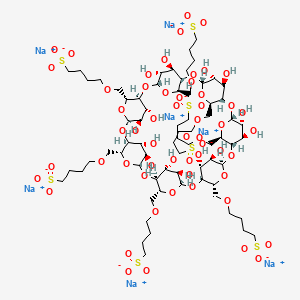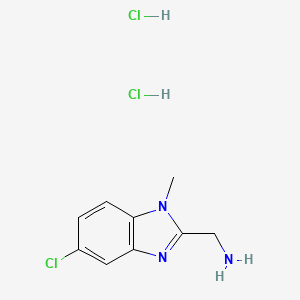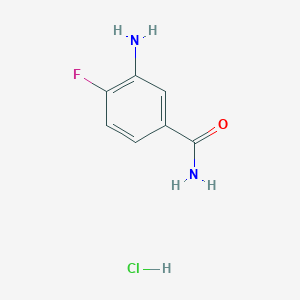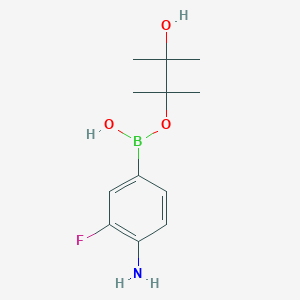
3-Hydroxy-2,3-dimethylbutan-2-YL hydrogen 4-amino-3-fluorophenylboronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2,3-dimethylbutan-2-YL hydrogen 4-amino-3-fluorophenylboronate is a boronic ester compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structure, which includes both a boronate group and a fluorinated aromatic ring, making it a versatile reagent in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,3-dimethylbutan-2-YL hydrogen 4-amino-3-fluorophenylboronate typically involves the reaction of 3-Hydroxy-2,3-dimethylbutan-2-yl boronic acid with 4-amino-3-fluorophenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2,3-dimethylbutan-2-YL hydrogen 4-amino-3-fluorophenylboronate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The boronate group can be reduced to form boronic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, particularly at the fluorinated position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the boronate group can produce boronic acids .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2,3-dimethylbutan-2-YL hydrogen 4-amino-3-fluorophenylboronate has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2,3-dimethylbutan-2-YL hydrogen 4-amino-3-fluorophenylboronate involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronate group acts as a nucleophile, reacting with electrophilic palladium complexes to form carbon-carbon bonds. This process is facilitated by the presence of a base, which helps to deprotonate the boronate group and enhance its nucleophilicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (4’-amino-[1,1’-biphenyl]-4-yl)boronate: Similar in structure but lacks the fluorinated aromatic ring.
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (5-(pyridin-4-yl)thiophen-2-yl)boronate: Contains a thiophene ring instead of a fluorinated phenyl ring.
Uniqueness
The presence of the fluorinated aromatic ring in 3-Hydroxy-2,3-dimethylbutan-2-YL hydrogen 4-amino-3-fluorophenylboronate enhances its reactivity and stability, making it more versatile in various chemical reactions compared to its analogs .
Eigenschaften
IUPAC Name |
(4-amino-3-fluorophenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BFNO3/c1-11(2,16)12(3,4)18-13(17)8-5-6-10(15)9(14)7-8/h5-7,16-17H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWORAHMXQDUCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N)F)(O)OC(C)(C)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
